molecular formula C29H37ClN4O3 B1574219 PF-CBP1 hydrochloride

PF-CBP1 hydrochloride

Cat. No.: B1574219
M. Wt: 525.08
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization as a Selective Chemical Probe

PF-CBP1 hydrochloride is primarily utilized as a selective chemical probe, a type of small molecule designed to specifically interact with a particular protein target to investigate its biological role. probes-drugs.org The utility of PF-CBP1 lies in its high selectivity for the bromodomains of CBP and p300 over other bromodomain families, most notably the Bromodomain and Extra-Terminal Domain (BET) family, such as BRD4. tocris.comnih.gov

Biochemical assays have demonstrated that PF-CBP1 inhibits the bromodomains of CBP (CREBBP) and p300 with IC50 values of 125 nM and 363 nM, respectively. tocris.comselleckchem.commedchemexpress.comcaymanchem.com Its selectivity for CBP over BRD4 is significant, reported to be over 100-fold. tocris.com Isothermal titration calorimetry (ITC) measurements, a label-free method for determining binding affinity, confirm this selectivity, showing a dissociation constant (Kd) of 0.19 μM for CBP, while the Kd for BRD4 was greater than 20 μM, indicating a more than 105-fold selectivity. medchemexpress.commedchemexpress.com This high degree of selectivity allows researchers to dissect the specific functions of CBP/p300 without the confounding effects of inhibiting other bromodomains, which is a common challenge with less selective inhibitors. probes-drugs.org

The compound's utility as a probe is further supported by the development of a negative control, ISOX-INACT, an isomer that is inactive against the target, allowing for more rigorous experimental validation. probes-drugs.org By using PF-CBP1, researchers can modulate the activity of CBP/p300 and observe the downstream effects on gene expression and cellular processes, such as its role in inflammation and neurological pathways. caymanchem.comglpbio.comszabo-scandic.com For example, studies have shown that PF-CBP1 can modulate the expression of key inflammatory genes in macrophages and downregulate RGS4, a target linked to Parkinson's disease, in neurons. medchemexpress.comselleckchem.com

Table 1: Inhibitory Activity of PF-CBP1

Target IC50 Kd
CREBBP (CBP) 125 nM 0.19 μM
EP300 (p300) 363 nM -
BRD4 >20 μM >20 μM

Data sourced from multiple biochemical and ITC assays. tocris.comselleckchem.commedchemexpress.com

Table 2: Selectivity Profile of PF-CBP1 Against Various Bromodomains (IC50)

Bromodomain IC50 Value
BRD2-1 1.24 μM
BRD3-1 1.38 μM
BRD3-2 4.22 μM
BRD4-1 1.54 μM
BRD4-2 9.75 μM
BRDT-1 2.44 μM
TAF1-2 3.39 μM
TAF1L-2 7.29 μM

This table demonstrates the selectivity of PF-CBP1 for CBP/p300 over other bromodomains. medchemexpress.com

Overview of Bromodomain Inhibitors in Epigenetic Regulation

Epigenetics involves modifications to DNA and its associated proteins that regulate gene expression without altering the DNA sequence itself. Bromodomains are protein modules, often called epigenetic "readers," that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. vulcanchem.comnih.gov This binding is a crucial step in chromatin remodeling and the recruitment of transcriptional machinery, which in turn activates gene expression. nih.gov The human proteome contains 61 bromodomains found in 46 different proteins, which are classified into eight subfamilies. nih.gov

Bromodomain inhibitors are small molecules that competitively block the binding pocket of bromodomains, preventing them from interacting with acetylated lysines. nih.gov This action disrupts the recruitment of transcription factors and other regulatory proteins, leading to the downregulation of specific target genes. nih.gov The development of these inhibitors has provided powerful tools to study the function of bromodomain-containing proteins and has opened new avenues for therapeutic intervention, particularly in cancer. nih.gov

The CBP and p300 proteins are highly homologous transcriptional coactivators that contain a bromodomain and are involved in numerous cellular processes relevant to oncology. nih.gov Inhibitors targeting the BET family of bromodains (e.g., BRD2, BRD3, BRD4) were among the first to be extensively developed. However, to understand the distinct roles of other bromodomain families, selective inhibitors like PF-CBP1 are essential. By specifically targeting the CBP/p300 bromodomains, PF-CBP1 allows for the investigation of pathways regulated by these specific proteins, distinct from those controlled by the BET family. tocris.comnih.gov

Historical Perspectives and Discovery in Preclinical Development

The development of PF-CBP1 was a strategic effort to create a more selective chemical probe for CBP/p300. Its discovery was reported in a 2015 paper in Chemistry & Biology by a team at Pfizer. nih.govcaymanchem.com The development process involved modifying an existing chemical scaffold from another inhibitor, SGC-CBP30. nih.gov

The goal was to improve selectivity for the CBP bromodomain over the first bromodomain of BRD4 (BRD4(1)). nih.gov The researchers found that a propoxy analogue of the SGC-CBP30 scaffold, which became PF-CBP1, exhibited both good affinity for CBP and the desired high selectivity over BRD4. nih.gov This rational design approach led to the creation of a valuable tool for preclinical research, enabling more precise studies into the therapeutic opportunities offered by inhibiting the CBP/p300 bromodomains. caymanchem.com Since its initial development, PF-CBP1 has been used as a chemical tool in various preclinical studies to explore the roles of CBP and p300 in diseases, including cancer and neurological disorders. szabo-scandic.comnih.gov

Properties

Molecular Formula

C29H37ClN4O3

Molecular Weight

525.08

Synonyms

PF-CBP1

Origin of Product

United States

Molecular Mechanism of Action and Target Engagement

Selective Inhibition of CREB-Binding Protein (CBP) Bromodomain

The primary mechanism of PF-CBP1 involves the selective inhibition of the bromodomain of the CREB-binding protein (CBP). selleckchem.comadooq.com Bromodomains are specialized protein modules that recognize and bind to acetylated lysine (B10760008) residues, which are key post-translational modifications on histone proteins and other transcription factors. glpbio.com By targeting the CBP bromodomain, PF-CBP1 effectively disrupts this recognition process. This inhibition prevents CBP from localizing to specific sites on the chromatin, thereby interfering with its role as a transcriptional coactivator.

Inhibition of EP300 Bromodomain Activity

In addition to its effects on CBP, PF-CBP1 is also a potent inhibitor of the bromodomain of EP300. selleckchem.comadooq.comcaymanchem.com CBP and EP300 are highly similar proteins that share structural and functional characteristics, including a conserved bromodomain. nih.gov Consequently, PF-CBP1 targets the EP300 bromodomain, disrupting its interaction with acetylated lysines in a manner analogous to its inhibition of CBP. The inhibition of both CBP and EP300 bromodomains is a key feature of PF-CBP1's activity. rndsystems.com

Characterization of Bromodomain Binding Affinity and Specificity

The utility of PF-CBP1 as a chemical probe is defined by its specific binding affinity for its intended targets and its selectivity over other related protein domains.

Biochemical assays have been used to quantify the inhibitory potency of PF-CBP1 against the bromodomains of CBP and EP300. The compound exhibits a half-maximal inhibitory concentration (IC50) of 125 nM against the CBP bromodomain and 363 nM against the EP300 bromodomain. selleckchem.comadooq.comglpbio.comcaymanchem.comrndsystems.com This data confirms its high affinity for these two closely related targets.

Table 1: Inhibitory Potency of PF-CBP1 Against CBP and EP300 Bromodomains

Target Bromodomain IC50 (nM)
CREB-Binding Protein (CBP) 125 selleckchem.comadooq.comcaymanchem.com

A critical aspect of PF-CBP1 is its high selectivity for the CBP/EP300 bromodomains over other bromodomain families, particularly the Bromodomain and Extra-Terminal Domain (BET) family, which includes the well-studied protein BRD4. cellcentric.com PF-CBP1 displays a selectivity of more than 100-fold for CBP over BRD4. caymanchem.comrndsystems.com In biochemical assays, the selectivity was measured to be 139-fold over BRD4. selleckchem.com Further characterization using isothermal titration calorimetry (ITC) showed a dissociation constant (Kd) for BRD4 of over 20 µM, indicating very weak binding. chemicalprobes.org This high degree of selectivity is crucial for ensuring that the observed biological effects are due to the inhibition of CBP/EP300 and not off-target inhibition of BET proteins. elifesciences.org

Table 2: Selectivity Profile of PF-CBP1 Against Various Bromodomains

Target Bromodomain IC50 (µM) Selectivity vs. CBP
CBP 0.125 1x
EP300 0.363 ~2.9x
BRD2-1 1.24 ~9.9x
BRD3-1 1.38 ~11.0x
BRD3-2 4.22 ~33.8x
BRD4-1 1.54 ~12.3x
BRD4-2 9.75 ~78.0x
BRDT-1 2.44 ~19.5x
TAF1-2 3.39 ~27.1x
TAF1L-2 7.29 ~58.3x

Data sourced from BROMOscan assays as cited in reference chemicalprobes.org.

Impact on Acetylated Histone Recognition and Chromatin Dynamics

The inhibition of CBP/EP300 bromodomains by PF-CBP1 has significant downstream effects on chromatin structure and gene regulation. CBP and EP300 are histone acetyltransferases (HATs) that function as transcriptional coactivators. nih.gov Their bromodomains are essential for tethering these enzymes to chromatin by recognizing acetylated histones, which in turn facilitates the acetylation of further histones and the recruitment of the transcriptional machinery. nih.govcornell.edu

By competitively binding to the acetyl-lysine binding pocket of the CBP/EP300 bromodomains, PF-CBP1 prevents the recognition of acetylated histone tails. nih.gov This disruption leads to the eviction of CBP and EP300 from specific chromatin locations, particularly at enhancer regions that are often marked by high levels of histone H3 lysine 27 acetylation (H3K27ac). nih.govnih.gov The consequence is a decrease in H3K27ac levels at these enhancers and a reduction in the expression of associated genes. nih.gov This modulation of histone acetylation dynamics alters the local chromatin environment, making it less accessible for transcription and ultimately suppressing the expression of specific gene networks. nih.govnih.gov For instance, PF-CBP1 has been shown to reduce the expression of key inflammatory genes in macrophages. selleckchem.comcaymanchem.com

Table 3: Mentioned Compounds

Compound Name
PF-CBP1 hydrochloride
BRD2
BRD3
BRD4
BRDT
TAF1
TAF1L
EP300 (p300)

Cellular and Transcriptional Effects

Modulation of Gene Expression Profiles

As transcriptional co-activators, CBP and p300 are integral to the expression of a wide array of genes. They function by linking DNA-binding transcription factors to the basal transcription machinery and by acetylating histone proteins, which remodels chromatin into a more accessible state for transcription.

The inhibition of the CBP/p300 bromodomain by molecules like PF-CBP1 leads to significant changes in cellular gene expression profiles. A transcriptional profiling study highlighted that a selective CBP bromodomain inhibitor can modulate the expression of numerous genes, revealing potential therapeutic applications. nih.govmerckmillipore.com By preventing CBP/p300 from binding to acetylated chromatin regions, PF-CBP1 can lead to the downregulation of genes involved in various cellular pathways.

Regulation of Inflammatory Responses in Primary Macrophages

The role of CBP/p300 in regulating inflammatory gene expression is well-documented. These co-activators are recruited by key inflammatory transcription factors, such as NF-κB, to the promoter and enhancer regions of pro-inflammatory genes.

In primary macrophage models, PF-CBP1 has demonstrated clear anti-inflammatory effects. Specifically, it has been shown to reduce the expression of key pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Research indicates that PF-CBP1 diminishes the LPS-induced expression of Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interferon-beta (IFN-β) in macrophages in vitro.

The anti-inflammatory activity of CBP/p300 inhibitors like PF-CBP1 is rooted in their ability to disrupt the transcriptional activation of inflammatory genes. CBP/p300 are crucial for the function of the NF-κB pathway, which is a central regulator of inflammation. nih.gov By inhibiting CBP/p300, PF-CBP1 can prevent the histone acetylation required for the robust expression of NF-κB target genes. This leads to a dampened inflammatory response. This mechanism involves preventing the recruitment of the transcriptional machinery to the promoters of pro-inflammatory genes, thereby suppressing their expression. nih.govnih.gov

Neuromodulatory Effects: Downregulation of RGS4 mRNA Levels in Neurons

Beyond its immunomodulatory effects, PF-CBP1 has shown activity in neuronal cells. It has been observed to downregulate the expression of Regulator of G-protein Signaling 4 (RGS4) mRNA in primary cortical neurons. RGS4 is a protein that modulates the signaling of G-protein coupled receptors (GPCRs), which are critical for neurotransmission. nih.govnih.gov The dysregulation of RGS4 has been implicated in neurological and psychiatric conditions, suggesting that CBP bromodomain inhibitors could be valuable tools for studying these disorders. nih.gov

Influence on Cellular Proliferation and Differentiation in Preclinical Models

CBP/p300 co-activators are linked to the regulation of genes that control cell cycle progression, proliferation, and differentiation. Their aberrant activity is often associated with various cancers, making them attractive targets for anticancer therapies. nih.govthno.org

While specific data on the antiproliferative effects of PF-CBP1 hydrochloride are not detailed in available literature, the broader class of CBP/p300 inhibitors has demonstrated significant antiproliferative activity across a range of cancer cell lines. nih.govmdpi.com These inhibitors have been shown to suppress the transcription of key oncogenes like MYC and androgen receptor (AR) target genes. nih.gov For example, the CBP/p300 inhibitor CCS1477 has shown anticancer effects in models of castration-resistant prostate cancer. nih.gov This class of compounds typically induces cell growth inhibition and apoptosis by down-regulating the expression of critical oncogenes. nih.govthno.org The activity of other CBP/p300 inhibitors in prostate cancer cell lines such as LNCaP and 22Rv1 suggests a general mechanism that would likely extend to PF-CBP1. tdl.org

Promotion of Cellular Differentiation in Research Models

The role of CBP/p300 inhibitors, including this compound, in promoting cellular differentiation is an area of active investigation. In some contexts, particularly in cancer biology, the inhibition of CBP/p300 has been associated with the induction of differentiation. This is often attributed to the complex and sometimes opposing roles of CBP/p300 in maintaining a proliferative, undifferentiated state in certain cancer cells.

While direct studies detailing the promotion of differentiation by this compound are emerging, the known functions of its targets, CBP and p300, provide a strong rationale for its potential in this area. For example, in hematopoiesis, CBP and p300 are involved in the regulation of both stem cell maintenance and differentiation into various blood lineages. Dysregulation of CBP/p300 activity is often linked to hematological malignancies where there is a block in differentiation. Therefore, inhibitors of CBP/p300 are being explored as therapeutic agents to overcome this differentiation arrest.

In the context of cancer, some studies on other CBP/p300 inhibitors have shown that they can induce differentiation in acute myeloid leukemia (AML) cells. This suggests that by altering the transcriptional landscape, these inhibitors can push cancer cells towards a more mature, less proliferative state.

The table below summarizes key research findings related to the effects of targeting CBP/p300 on cellular differentiation in different research models.

Research ModelKey Findings
Macrophages This compound reduces the expression of LPS-induced inflammatory genes (IL-1β, IL-6, IFN-β), suggesting a role in modulating macrophage activation and potentially their differentiation state.
Primary Cortical Neurons This compound downregulates the expression of RGS4, indicating a potential role in neuronal function and development.
Hematopoietic Stem and Progenitor Cells The broader family of CBP/p300 proteins are critical for normal hematopoietic differentiation. Their inhibition can influence lineage commitment and maturation of blood cells.
Acute Myeloid Leukemia (AML) Cells Inhibition of CBP/p300 has been shown to induce differentiation in some AML cell lines, suggesting a therapeutic strategy to overcome the differentiation block in this cancer.

It is important to note that the effect of inhibiting CBP/p300 on cellular differentiation is highly context-dependent, varying with the cell type, its developmental stage, and the specific genetic and epigenetic landscape. Further research is needed to fully elucidate the specific mechanisms by which this compound promotes differentiation in various research models and to identify the full spectrum of its transcriptional targets.

Role in Epigenetic Regulatory Networks

Interference with Histone Acetyltransferase (HAT) Functionality

PF-CBP1 hydrochloride indirectly interferes with the histone acetyltransferase (HAT) function of CBP and p300. While the compound does not directly inhibit the catalytic HAT domain, its binding to the adjacent bromodomain prevents the proper localization and stabilization of the CBP/p300 complex at specific genomic loci. aacrjournals.org The bromodomain of CBP/p300 recognizes and binds to acetylated lysine (B10760008) residues on histones, a key step in a positive feedback loop that promotes further histone acetylation and maintains a transcriptionally active chromatin state. aacrjournals.org By occupying the acetyl-lysine binding pocket of the bromodomain, this compound disrupts this recognition process. This prevents CBP/p300 from effectively engaging with its chromatin substrates, leading to a localized decrease in histone acetylation, particularly H3K27ac, at target gene promoters and enhancers. nih.gov

Disruption of Transcription Factor-Chromatin Interactions

CBP and p300 are large scaffolding proteins that are recruited to specific DNA sequences by interacting with a multitude of transcription factors. biologists.com Once recruited, they play a crucial role in remodeling the local chromatin environment to facilitate the assembly of the transcriptional machinery. The bromodomain is essential for this process as it anchors the CBP/p300 complex to acetylated histones in the vicinity of the transcription factor binding site.

This compound disrupts this critical link. By blocking the bromodomain, it prevents the stable association of CBP/p300 with chromatin, even when the initial recruitment by a transcription factor has occurred. aacrjournals.org This leads to the eviction of the coactivator complex from enhancer and promoter regions, thereby uncoupling the transcription factor from its ability to initiate productive transcription. manchester.ac.uk For example, in the context of castration-resistant prostate cancer, inhibition of the CBP/p300 bromodomain has been shown to block the coactivator function of p300 for the androgen receptor (AR), preventing histone acetylation and the activation of AR target genes, without disrupting the physical interaction between AR and p300 itself. aacrjournals.org

Investigation of Downstream Epigenetic Targets and Pathways

The specific and potent nature of this compound has enabled the identification of key downstream targets and pathways regulated by the CBP/p300 bromodomain. Transcriptional profiling studies have revealed that inhibition of this domain leads to the downregulation of a distinct set of genes involved in various cellular processes.

For instance, treatment of primary macrophages with this compound has been shown to reduce the lipopolysaccharide (LPS)-induced expression of key inflammatory genes, including IL-1β, IL-6, and IFN-β. In neuronal cells, the compound downregulates the expression of RGS4, a gene implicated in neurological disorders.

Furthermore, in hematologic malignancies, inhibition of the CBP/p300 bromodomain has been demonstrated to suppress the expression of critical oncogenes like c-MYC, which is a downstream target of the lymphocyte-specific transcription factor IRF4. nih.gov These findings highlight the diverse and cell-type-specific roles of the CBP/p300 bromodomain in regulating gene expression programs central to both normal physiology and disease.

Inhibitory Activity of this compound
TargetIC₅₀ (nM)Assay Type
CREBBP (CBP) Bromodomain125Biochemical Assay
EP300 (p300) Bromodomain363Biochemical Assay

Implications for Understanding Transcriptional Coactivator Function

The development of selective small molecule inhibitors like this compound has profound implications for our understanding of the complex functions of transcriptional coactivators. CBP and p300 are large, multi-domain proteins, and dissecting the individual contributions of each domain has been a significant challenge.

By providing a tool to specifically block the function of the bromodomain, this compound allows researchers to uncouple the "reading" function of CBP/p300 from its "writing" (HAT) and scaffolding functions. nih.gov This has led to a more nuanced understanding of how these coactivators are recruited, stabilized, and function at chromatin. For example, studies comparing the effects of bromodomain inhibitors with HAT inhibitors have revealed that these two domains can have both independent and synergistic roles in regulating gene expression and cell fate. nih.gov The use of such chemical probes is instrumental in elucidating the intricate mechanisms that govern the precise control of gene transcription in response to a wide array of cellular signals.

Preclinical Research Applications and Potentials

Utility as a Research Tool for Studying Gene Transcription

Inhibitors of CBP/p300 are invaluable tools for dissecting the mechanisms of gene transcription. CBP and p300 act as central hubs in transcriptional regulation through two primary mechanisms: acting as a scaffold to assemble transcription machinery and modifying chromatin structure through their intrinsic HAT activity. nih.gov The HAT function involves transferring an acetyl group to lysine (B10760008) residues on histone proteins, which neutralizes their positive charge and weakens their interaction with DNA. This process leads to a more relaxed chromatin structure, making gene promoters more accessible for transcription. nih.gov

Selective CBP inhibitors allow researchers to probe the consequences of blocking these functions with high temporal and spatial resolution in cellular and animal models. For instance, studies using the p300-HAT inhibitor C646 have demonstrated that inhibiting this activity can lead to the downregulation of the oncogene MYC. nih.gov This occurs through the reduction of histone acetylation at the MYC promoter, preventing its expression and subsequently inducing cell-cycle arrest and apoptosis in specific cancer cell lines. nih.gov Such tools are critical for identifying genes regulated by CBP-mediated acetylation and understanding how this epigenetic modification contributes to normal cellular function and disease.

Table 1: Application of CBP/p300 Inhibitors in Gene Transcription Research

Inhibitor ExampleMechanism InvestigatedModel SystemKey Finding
C646Role of p300 HAT activity in oncogene expressionCBP-deficient lung and hematopoietic cancer cellsInhibition of p300 HAT activity specifically downregulates MYC expression by reducing histone acetylation at its promoter. nih.gov
General CBP/p300 InhibitorsFunction as transcriptional co-activatorsVarious cellular systemsBlockade of CBP/p300 disrupts their function as protein bridges and scaffolds, interfering with the assembly of transcription factor complexes. nih.govnih.gov

Application in Investigating Inflammatory Disease Mechanisms in Research Models

Epigenetic mechanisms, particularly histone acetylation, are increasingly recognized as key regulators of inflammatory gene expression. CBP/p300 inhibitors serve as critical research tools to explore these pathways in non-human models of inflammatory diseases. The selective CBP/p300 bromodomain inhibitor SGC-CBP30 has been utilized to study inflammatory responses in the context of sepsis. frontiersin.org Research has shown that SGC-CBP30 can block the inflammatory cascade mediated by High Mobility Group Box-1 (HMGB1), a late-phase mediator of lethal sepsis. frontiersin.org

In cellular models, pretreatment with SGC-CBP30 significantly reduced the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), following stimulation by HMGB1. frontiersin.orgresearchgate.net Furthermore, another selective inhibitor, CBP30, has been shown to suppress human Th17 responses by inhibiting the production of IL-17A, a cytokine central to several autoimmune diseases. nih.gov These findings highlight the utility of CBP inhibitors in elucidating the transcriptional control of inflammation and identifying potential therapeutic targets for inflammatory disorders.

Table 2: Use of CBP Inhibitors in Preclinical Inflammatory Disease Research

Inhibitor ExampleDisease Model/SystemPathway InvestigatedKey Research Finding
SGC-CBP30Sepsis (in vitro and in vivo models)HMGB1-mediated inflammatory responseInhibition of CBP bromodomain blocks the release of HMGB1 and attenuates the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). frontiersin.orgresearchgate.net
CBP30Primary human immune cellsTh17-mediated inflammationReduced secretion of IL-17A from Th17 cells, suggesting a role for CBP in autoimmune responses. nih.gov

Exploration in Neurological Disorder Research (e.g., Parkinson's Disease, Epilepsy in cellular/animal models)

The function of CBP is vital for the development and maintenance of the central nervous system, and its dysregulation has been linked to several neurodegenerative conditions. nih.gov Consequently, CBP inhibitors are emerging as important tools for investigating the molecular basis of neurological disorders in preclinical models. While research on a specific compound named PF-CBP1 hydrochloride is not publicly available, the study of other CBP inhibitors provides a framework for its potential applications.

Epilepsy: The development of epilepsy (epileptogenesis) involves long-term changes in gene expression within the brain. CBP inhibitors can be used in cellular and animal models to explore how histone acetylation contributes to neuronal hyperexcitability and the structural changes associated with the disease. nih.govnih.gov By modulating CBP activity, researchers can investigate the specific genes and pathways that are epigenetically regulated during the onset and progression of epilepsy.

Parkinson's Disease: The pathology of Parkinson's disease involves the progressive loss of dopaminergic neurons and significant neuroinflammation. sydney.edu.auhealth.mil CBP inhibitors can be applied in non-human research models to study the role of transcriptional regulation in neuronal survival pathways. nih.gov They can also be used to investigate how CBP-mediated gene expression influences the activation of microglia and astrocytes, which are key components of the brain's inflammatory response in Parkinson's disease. nih.gov

Contribution to Cancer Biology Research in Non-Human Systems

The transcriptional co-activators CBP and p300 are frequently implicated in tumorigenesis, where they regulate signaling pathways involved in cell growth, survival, and metastasis. nih.govresearchgate.net This makes their inhibition a key strategy in preclinical cancer biology research.

The selective CBP/p300 inhibitor A-485 has been shown to selectively block the proliferation of specific cancer types, including androgen receptor-positive prostate cancer. semanticscholar.org In xenograft models of castration-resistant prostate cancer, A-485 effectively inhibited tumor growth, demonstrating the potential of targeting the catalytic HAT activity of CBP/p300. semanticscholar.org

Another important area of research is the interplay between cancer cells and the immune system. The CBP/p300 bromodomain inhibitor CCS1477 was found to reduce the expression of the immune checkpoint protein PD-L1 (Programmed death-ligand 1). nih.gov By inhibiting CBP/p300, CCS1477 decreased PD-L1 transcription, which in turn enhanced the effectiveness of immune checkpoint blockade therapies in preclinical models of prostate cancer and melanoma. nih.gov This highlights the role of CBP inhibitors as tools to study the epigenetic regulation of tumor immunogenicity.

A particularly innovative strategy involves targeting p300 in cancers that have lost the function of CBP. The p300 inhibitor C646 was shown to be synthetically lethal in CBP-deficient lung and hematopoietic cancer cells, both in vitro and in vivo, offering a targeted approach for this specific genetic subtype of cancer. nih.gov

Table 3: Examples of CBP/p300 Inhibitors in Preclinical Cancer Research

Inhibitor ExampleCancer ModelResearch ApplicationKey Finding
A-485Androgen-sensitive and castration-resistant prostate cancer modelsInvestigating the role of CBP/p300 catalytic activity in tumor growthInhibited the androgen receptor transcriptional program and suppressed tumor growth in a xenograft model. semanticscholar.org
CCS1477Prostate cancer and melanoma modelsStudying the regulation of immune checkpoint moleculesReduced PD-L1 expression by inhibiting H3K27 acetylation at PD-L1 enhancers, thereby improving the efficacy of immunotherapy. nih.gov
C646CBP-deficient lung and hematopoietic cancer cellsExploring synthetic lethalitySpecifically suppressed the growth of CBP-deficient cancer cells by inhibiting the paralog protein p300. nih.gov

Advanced Methodologies for Studying Pf Cbp1 Hydrochloride

Biochemical Assays for Bromodomain Activity (e.g., AlphaScreen, TR-FRET)

Biochemical assays are fundamental in quantifying the inhibitory activity of a compound against its target protein. For PF-CBP1, proximity-based assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) have been instrumental. These assays measure the disruption of the interaction between the bromodomain and its natural acetylated lysine (B10760008) ligand.

In a typical TR-FRET assay for CBP, the CBP bromodomain protein is tagged with a donor fluorophore (e.g., terbium) and a biotinylated, acetylated histone peptide is complexed with a streptavidin-conjugated acceptor fluorophore. When these two components interact, the fluorophores are brought into close proximity, allowing for energy transfer upon excitation of the donor, which results in a detectable signal from the acceptor. When an inhibitor like PF-CBP1 is introduced, it binds to the bromodomain's acetyl-lysine binding pocket, preventing the interaction with the histone peptide. This leads to a decrease in the FRET signal, which is proportional to the inhibitor's potency.

Through such fluorescence-based assays, the inhibitory concentration (IC50) of PF-CBP1 has been precisely determined. These studies have shown that PF-CBP1 is a potent inhibitor of both CBP and the closely related p300 bromodomains. cngb.orgresearchgate.netucdavis.edu Furthermore, its selectivity has been evaluated against a panel of other bromodomains, revealing significantly lower potency against proteins such as BRD4. nih.gov

Table 1: In Vitro Potency of PF-CBP1 Hydrochloride

Target Bromodomain Assay Type IC50 Value
CREBBP (CBP) FRET-based 125 nM
p300 FRET-based 363 nM

This table summarizes the half-maximal inhibitory concentration (IC50) values of PF-CBP1 against target bromodomains as determined by in vitro biochemical assays.


Biophysical Techniques for Ligand-Target Interaction (e.g., Isothermal Titration Calorimetry (ITC))

To complement biochemical assays, biophysical techniques provide direct evidence of ligand-target engagement and offer insights into the thermodynamics of the interaction. researchgate.net Isothermal Titration Calorimetry (ITC) is a powerful method used to measure the heat changes that occur upon the binding of a small molecule to its target protein. figshare.comresearchgate.net This technique directly determines the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) changes of the interaction.

ITC has been employed to confirm the selectivity of PF-CBP1. nih.gov By directly measuring the binding of PF-CBP1 to different bromodomains, this method provides orthogonal validation of the selectivity data obtained from biochemical assays. For instance, ITC measurements have confirmed that PF-CBP1 has a very weak affinity for the first bromodomain of BRD4 (BRD4(1)), reinforcing its characterization as a selective CBP/p300 inhibitor. nih.gov

Table 2: Selectivity of PF-CBP1 Confirmed by ITC

Target Bromodomain Technique Dissociation Constant (Kd)

This table shows the weak binding affinity of PF-CBP1 for the BRD4 bromodomain as measured by Isothermal Titration Calorimetry, highlighting its selectivity.


Cell-Based Assays for Gene Expression Analysis (e.g., RT-PCR, RNA-Seq)

To understand the functional consequences of CBP bromodomain inhibition in a cellular context, assays that measure changes in gene expression are essential. PF-CBP1 has been studied using techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) to quantify its effect on the transcription of specific target genes.

In one key application, primary macrophages were treated with PF-CBP1 before being stimulated with lipopolysaccharide (LPS), a potent inducer of inflammatory gene expression. Subsequent analysis by RT-PCR revealed that PF-CBP1 moderately reduced the LPS-induced expression of key inflammatory cytokines. researchgate.netucdavis.edu Similarly, in primary cortical neurons, PF-CBP1 treatment led to a significant reduction in the mRNA levels of Regulator of G-protein signaling 4 (RGS4), a target linked to Parkinson's disease. These studies demonstrate that PF-CBP1 can modulate the transcriptional activity of CBP in different cell types, leading to specific changes in gene expression. Broader "transcriptional profiling" studies have also been performed, suggesting the use of genome-wide techniques like RNA-Seq to obtain a more comprehensive view of the genes regulated by the CBP bromodomain. ucdavis.edu

Table 3: Effect of PF-CBP1 on Gene Expression in Cellular Models

Cell Type Treatment Target Gene(s) Observed Effect Analytical Method
Primary Macrophages LPS stimulation + PF-CBP1 IL-6, IFN-β Moderate reduction in expression RT-PCR
Primary Macrophages LPS stimulation + PF-CBP1 IL-1β Reduction in expression RT-PCR

This table details the observed changes in the expression of specific genes following treatment with PF-CBP1 in different cell-based assay systems.


Application in Complex Cellular Co-culture Systems for Mechanistic Studies

The application of this compound in complex cellular co-culture systems to study its effects on cell-cell interactions and complex biological mechanisms has not been extensively reported in the scientific literature. Such systems, which involve growing two or more different cell types together, are valuable for modeling the intricate microenvironments found in tissues, particularly in fields like immunology and cancer biology. Investigating the effects of PF-CBP1 in co-cultures, for example, of immune cells and cancer cells, could provide valuable insights into its potential for modulating immune responses within a tumor microenvironment. This remains a significant area for future research.

Studies in Defined Non-Human in vivo Models

Based on publicly available scientific literature, this compound has not been evaluated in non-human in vivo models. nih.gov The characterization of the compound has been focused on its biochemical, biophysical, and cellular activities. The absence of reported animal studies indicates that its efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism context have yet to be determined. Such studies would be a critical next step in further validating the biological functions of the CBP bromodomain and the therapeutic potential of its inhibition.

Future Directions and Emerging Research Avenues

Identification of Novel Molecular Partners and Cellular Pathways

While PF-CBP1 hydrochloride is known to target the bromodomains of CBP and p300, the full spectrum of its cellular effects is still being uncovered. Future research is poised to identify novel molecular partners and further delineate the cellular pathways modulated by the inhibition of this specific protein domain.

CBP and p300 are large, multi-domain proteins that act as transcriptional co-activators, interacting with hundreds of transcription factors to regulate gene expression. nih.gov The inhibition of the bromodomain by PF-CBP1 offers a specific way to dissect which of these vast interactions are dependent on the recognition of acetylated lysine (B10760008) residues. Advanced proteomic techniques, such as affinity-purification mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID) using tagged versions of PF-CBP1, could identify proteins that are displaced from CBP/p300 complexes upon bromodomain inhibition.

Furthermore, these studies will help to elucidate the role of the CBP/p300 bromodomain in critical signaling pathways implicated in disease, including:

Wnt/β-catenin signaling: This pathway is crucial for cellular proliferation and its aberrant activation is linked to several cancers. mdpi.comdp.tech

Hypoxia-Inducible Factor (HIF-1α) pathway: CBP/p300 facilitates the transcriptional activation of HIF-1α, a key regulator of the cellular response to hypoxia, which is important in solid tumors. mdpi.com

NF-κB signaling: This pathway is particularly relevant in inflammatory cancers, and CBP/p300 inhibitors could potentially reduce its activity. mdpi.com

By using PF-CBP1, researchers can investigate how bromodomain inhibition specifically affects the transcriptional programs governed by these pathways, providing a more nuanced understanding than complete protein knockout, which would disrupt all functions of CBP/p300. furman.edu

Elucidation of Resistance Mechanisms in Preclinical Models

As with any targeted therapeutic agent, the potential for acquired resistance is a significant challenge. Although clinical data on resistance to CBP/p300 bromodomain inhibitors is not yet available, preclinical research can proactively investigate potential mechanisms. Future studies will likely focus on adapting models of resistance seen with other epigenetic modulators, particularly BET bromodomain inhibitors. nih.gov

Potential mechanisms that require investigation in the context of this compound include:

Activation of Compensatory Pathways: Cancer cells may bypass the need for CBP/p300 bromodomain activity by upregulating parallel signaling pathways. For instance, in models of resistance to BET inhibitors, activation of WNT/β-catenin and hedgehog signaling can maintain the expression of oncogenes like MYC independently of BRD4. nih.gov Similar compensatory mechanisms could arise in response to CBP/p300 inhibition.

Target Modification: While less common, mutations in the CBP or p300 bromodomain could prevent PF-CBP1 binding.

Altered Apoptotic Signaling: The efficacy of many anti-cancer agents depends on inducing apoptosis. Research on BET inhibitors has shown that tolerance can be driven by a blunted apoptotic response, often linked to the expression of anti-apoptotic proteins like BCL2. nih.govaacrjournals.org Investigating the apoptotic response to PF-CBP1 treatment in various preclinical models will be crucial.

Increased Drug Efflux: Overexpression of membrane transporters that pump drugs out of the cell is a common resistance mechanism for many chemotherapeutics and could also confer resistance to PF-CBP1. mdpi.commdpi.com

Studies in this area will involve generating resistant cell lines through long-term exposure to PF-CBP1 and then using genomic, transcriptomic, and proteomic analyses to identify the molecular changes that drive resistance.

Potential Resistance MechanismPreclinical Investigative Approach
Activation of Compensatory PathwaysRNA-seq and proteomic analysis of resistant vs. sensitive cells to identify upregulated signaling pathways (e.g., WNT, JAK/STAT). nih.govashpublications.org
Altered Apoptotic SignalingAssess expression levels of BCL2 family proteins and BH3 profiling in resistant cells. nih.gov
Increased Drug EffluxMeasure expression and activity of ABC transporter proteins in cells chronically exposed to PF-CBP1. mdpi.com

Development of Next-Generation Chemical Probes Based on this compound Scaffold

While PF-CBP1 is a valuable tool, it is considered "far from ideal," primarily due to its relatively weak potency in cellular assays, where it is active at micromolar concentrations. chemicalprobes.org This provides a strong impetus for the development of next-generation probes derived from its chemical scaffold.

Medicinal chemistry efforts are expected to focus on several key areas:

Improving Potency and Selectivity: Structure-based drug design can be used to modify the PF-CBP1 scaffold to enhance its binding affinity for the CBP/p300 bromodomain, aiming for low nanomolar potency in cellular contexts. blogspot.comnih.gov Concurrently, these modifications will seek to improve selectivity against other bromodomains, particularly BRD4, to provide a cleaner pharmacological profile. blogspot.comnih.gov

Developing Novel Scaffolds: Identifying alternative chemical scaffolds that can bind to the CBP/p300 bromodomain is an essential strategy to generate novel intellectual property and de-risk potential liabilities of a lead series. digitellinc.com

Creating Advanced Probe Modalities: The PF-CBP1 scaffold can be adapted to create more sophisticated research tools. This includes the development of Proteolysis-Targeting Chimeras (PROTACs) that, instead of just inhibiting the bromodomain, would lead to the degradation of the entire CBP or p300 protein. nih.govyoutube.com Additionally, photo-affinity or biotin-tagged versions could be synthesized to facilitate target engagement and proteomic studies. nih.gov

Development StrategyGoalExample from Related Research
Structure-Based OptimizationIncrease cellular potency to <100 nM.Optimization of a fragment hit led to CPI-637 with low nanomolar activity against CBP/EP300. blogspot.com
Scaffold Hopping / HybridizationDiscover novel chemical matter with improved properties."Hybridization" of fragments with a tetrahydroquinoline scaffold yielded potent and selective CBP inhibitors. documentsdelivered.com
PROTAC DevelopmentInduce degradation of CBP/p300 for a more profound and sustained effect.Development of selective CBP and EP300 degraders has shown strong anti-proliferative effects. youtube.com

Exploration of this compound as a Tool for Targeted Pathway Deconvolution

A key future application of PF-CBP1 lies in its use for target validation and pathway deconvolution. nih.govresearchgate.net By selectively inhibiting the bromodomain, PF-CBP1 allows researchers to dissect the specific contributions of this domain from the other enzymatic and protein-protein interaction domains within the large CBP/p300 coactivators.

Future research will likely employ PF-CBP1 in combination with systems biology approaches. For example, treating cells with PF-CBP1 followed by global transcriptomic (RNA-seq) or proteomic analysis can create a detailed map of the downstream consequences of CBP/p300 bromodomain inhibition. This can help answer fundamental questions, such as which gene sets are most sensitive to this inhibition and how the cellular network adapts.

One specific area of interest is understanding the interplay between the bromodomain and the histone acetyltransferase (HAT) domain of CBP/p300. Studies using other CBP/p300 bromodomain inhibitors have already suggested that these motifs can modulate HAT activity. nih.govresearchgate.net PF-CBP1 can be used to further explore this intramolecular regulation, helping to deconvolve how the "reader" function of the bromodomain influences the "writer" function of the HAT domain within the same protein complex.

Potential for Translational Research Applications in Novel Disease Models (excluding human trials)

The expanding landscape of advanced preclinical models, such as patient-derived organoids, offers exciting opportunities for translational research with PF-CBP1. nih.govukri.org These models can more accurately recapitulate human disease physiology than traditional cell lines.

Future applications of PF-CBP1 in these models include:

Neurodevelopmental and Neurodegenerative Disorders: Given the role of CBP in neuronal plasticity and its mutation in Rubinstein-Taybi syndrome, PF-CBP1 could be used in brain organoid models to study the specific role of the bromodomain in neurodevelopment. thesgc.org In models of neurodegenerative diseases like Parkinson's or prion diseases, it could help elucidate the epigenetic components of pathogenesis. nih.govyoutube.com

Oncology: Tumor organoids derived from patients can be used to test the efficacy of PF-CBP1 and to identify biomarkers that predict sensitivity or resistance. youtube.com This approach could be particularly valuable in cancers with known mutations in CBP or reliance on pathways regulated by CBP/p300.

Inflammatory Diseases: In models of chronic inflammatory diseases like pulmonary fibrosis or COPD, where CBP/p300 is implicated, PF-CBP1 can be used to explore the therapeutic potential of targeting bromodomain-mediated gene transcription. nih.govmdpi.com

The use of PF-CBP1 in these sophisticated, non-human trial models will be crucial for validating the therapeutic hypothesis of CBP/p300 bromodomain inhibition in a variety of disease contexts and for guiding the development of next-generation inhibitors.

Q & A

Q. What is the molecular target and mechanism of action of PF-CBP1 hydrochloride in epigenetic studies?

this compound selectively inhibits the bromodomains of CREB-binding protein (CBP) and p300, which are transcriptional coactivators involved in histone acetylation. By blocking their interaction with acetylated lysine residues on histones or transcription factors, it disrupts chromatin remodeling and gene transcription. This mechanism is critical for studying pathways like p53-mediated DNA damage response and inflammatory gene regulation . Methodological Note: Validate target engagement using techniques like fluorescence polarization assays or AlphaScreen, and confirm downstream effects via RNA-seq or ChIP-qPCR for acetylated histone marks (e.g., H3K27ac).

Q. What are the recommended storage conditions and stability parameters for this compound?

  • Storage : Store lyophilized powder at -20°C in a desiccated environment.
  • Stability in solution : Dissolve in DMSO (10–50 mM stock) and store at -20°C for ≤1 month. Avoid freeze-thaw cycles.
  • Purity : Ensure >98% purity via HPLC prior to experiments to avoid off-target effects .

Q. How can researchers verify the selectivity of this compound for CBP/p300 bromodomains?

  • Orthogonal assays : Compare inhibition profiles against other bromodomains (e.g., BET family proteins) using thermal shift assays or competitive binding studies.
  • Genetic controls : Use siRNA knockdown of CBP/p300 to confirm phenotype rescue upon inhibitor treatment.
  • Structural analysis : Reference co-crystal structures (e.g., PDB entries) to assess binding specificity .

Q. What cellular assays are commonly used to evaluate this compound activity?

  • Inflammatory gene regulation : Measure IL-6 or TNF-α suppression in macrophages via qRT-PCR .
  • Neuronal studies : Assess RGS4 downregulation in neuronal cell lines (e.g., SH-SY5Y) using Western blotting.
  • Proliferation assays : Test anti-cancer effects in leukemia models (e.g., MV4-11 cells) with IC50 determination .

Advanced Research Questions

Q. How should researchers address discrepancies in this compound’s inhibitory activity across different cellular models?

Variability may arise from differences in cell-type-specific expression of CBP/p300 isoforms or compensatory mechanisms (e.g., alternative acetyltransferases). Mitigation strategies:

  • Dose-response curves : Use a wide concentration range (e.g., 0.1–10 µM) to account for potency shifts.
  • Combination studies : Co-treat with pan-HDAC inhibitors (e.g., SAHA) to isolate CBP/p300-specific effects.
  • Proteomic profiling : Identify off-target interactions via chemoproteomics .

Q. What experimental designs are optimal for studying long-term epigenetic effects of this compound?

  • Prolonged exposure : Treat cells for ≥7 days to observe stable transcriptional changes, using RNA-seq to track gene expression dynamics.
  • Clonogenic assays : Assess persistent effects on cell survival post-treatment washout.
  • In vivo models : Administer in xenograft studies (e.g., 10–50 mg/kg, IP) and monitor tumor growth and histone acetylation biomarkers .

Q. How can this compound be integrated with other epigenetic modulators to study synergistic effects?

  • Combination with BET inhibitors : Test additive/synergistic apoptosis in cancer models using Chou-Talalay analysis.
  • Sequential treatment : Pre-treat with DNA-demethylating agents (e.g., 5-azacytidine) to prime chromatin for CBP/p300 inhibition.
  • Multi-omics integration : Correlate acetylome (LC-MS/MS) and transcriptome data to map regulatory networks .

Q. What are the critical controls for in vivo pharmacokinetic studies of this compound?

  • Plasma stability : Measure compound half-life in murine plasma via LC-MS.
  • Brain penetration : Quantify concentrations in cerebrospinal fluid if studying neurological effects.
  • Off-target toxicity : Monitor liver enzymes (ALT/AST) and renal function markers during chronic dosing .

Data Contradiction and Validation

Q. How to resolve conflicting reports on this compound’s efficacy in inflammation vs. cancer models?

  • Context-dependent activity : Inflammatory gene suppression (e.g., IL-6) may dominate in macrophages, while cancer cell apoptosis requires additional stressors (e.g., chemotherapy).
  • Pathway crosstalk : Use phospho-kinase arrays to identify signaling nodes (e.g., MAPK/STAT) that modulate response heterogeneity .

Q. What methodologies confirm target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Detect stabilization of CBP/p300 bromodomains post-treatment.
  • BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time inhibitor binding in live cells.
  • CRISPR-dCas9 reporters : Link bromodomain activity to fluorescent readouts for single-cell analysis .

Q. Tables for Key Parameters

Parameter Value Reference
Molecular Weight525.08 g/mol
Purity>98% (HPLC)
Solubility (DMSO)50 mM (stable)
IC50 (CBP/p300 Bromodomains)12–140 nM (cell-free assays)
In Vivo Half-Life (mouse)~4–6 hours (estimated)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.